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2,3-Dihydroxybenzamide

HIV-1 integrase strand transfer inhibition scaffold hopping

Developing iron-chelating siderophore mimics or HIV-1 integrase inhibitors demands the correct 2,3-dihydroxy regioisomer-gentisamide (2,5-isomer) cannot recapitulate bidentate Fe(III) chelation required for TonB-mediated transport. This catechol-amide scaffold provides: • HIV-1 integrase strand-transfer IC₅₀ = 35 μM (core scaffold), >2.8-fold over salicylate analogs • Essential monomer for TRENCAM/MECAM siderophore-antibiotic conjugates • ≥97% HPLC purity, shipped under inert atmosphere for reproducible SAR

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 13189-89-4
Cat. No. B143552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxybenzamide
CAS13189-89-4
Synonyms3-Carbamoyl-1,2-benzenediol
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C(=O)N
InChIInChI=1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11)
InChIKeyQCIDBNKTKNBPKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxybenzamide – Chemical Identity and Pharmacophore Overview


2,3‑Dihydroxybenzamide (CAS 13189‑89‑4, molecular formula C₇H₇NO₃, molecular weight 153.14 g mol⁻¹) is a disubstituted benzamide that presents a vicinal (ortho‑) dihydroxy arrangement on the aromatic ring, classifying it as a catechol‑amide or salicylamide derivative [1]. The compound serves as the fundamental monomeric unit found in numerous natural and synthetic siderophores (e.g., enterobactin, TRENCAM, MECAM) and is employed as a versatile building block for constructing iron‑chelating agents, siderophore‑antibiotic conjugates, and pharmacologically active scaffolds targeting HIV‑1 integrase and mPGES‑1 . Typical commercial specifications include ≥97 % purity (HPLC), pale pink solid appearance, melting point 170–172 °C, slight solubility in DMSO and methanol, and recommended long‑term storage at –20 °C under inert atmosphere .

Workflow Fe(III) chelation and siderophore-mimetic scaffold design
Assay context HIV-1 integrase strand-transfer inhibition and mPGES-1 fragment-based studies
Analytical use Regioisomeric reference standard for drug metabolism identification

Why Regioisomeric or Mono-Hydroxy Substitution Fails


The vicinal (1,2‑) dihydroxy substitution pattern of 2,3‑dihydroxybenzamide is structurally and functionally non‑interchangeable with its 2,5‑dihydroxy regioisomer (gentisamide) or with simple 2‑hydroxybenzamide (salicylamide) because only the catechol motif enables bidentate, pH‑dependent chelation of Fe(III) through the two adjacent phenolic oxygens [1]. This coordination geometry is essential for mimicking microbial siderophores and for pharmacophores that require simultaneous metal‑binding and hydrogen‑bond donor/acceptor functionality, as demonstrated in HIV‑1 integrase strand‑transfer inhibition where merging salicylate and catechol pharmacophores into a single 2,3‑dihydroxybenzamide scaffold was a prerequisite for potent dual‑mode inhibition [2]. Furthermore, metabolic studies in mice confirm that 2,3‑dihydroxybenzamide appears as a distinct and quantitatively significant (18 %) urinary metabolite of salicylamide, whereas gentisamide follows a separate metabolic route, underscoring that the substitution pattern cannot be swapped without altering pharmacokinetic and pharmacodynamic behavior [3].

Target motif Vicinal (1,2-) dihydroxybenzamide – catechol chelation geometry
Regioisomer Gentisamide (2,5-dihydroxy) – lacks bidentate Fe(III) coordination
Regioisomeric substitution may abolish metal-binding and pharmacophore function; metabolic routes differ significantly in vivo.
Target motif Catechol-amide with dual H-bond donor/acceptor capacity
Mono-hydroxy analog Salicylamide – single ortho-hydroxy, monodentate chelation only
Mono-hydroxy substitution cannot replicate bidentate metal-chelation required for integrase inhibition and siderophore recognition.

Quantitative Evidence Guide – Performance vs. Comparators


HIV-1 Integrase Strand-Transfer Inhibition vs. Salicylate Analog

In a direct head‑to‑head enzymatic assay, the unelaborated 2,3‑dihydroxybenzamide (compound 5a) inhibited HIV‑1 integrase strand‑transfer with an IC₅₀ of 35 μM, whereas the corresponding salicylate‑derived analog (compound 3a) was essentially inactive (IC₅₀ > 100 μM) [1]. This > 2.8‑fold potency advantage is attributable exclusively to the catechol amide scaffold, which merges salicylate and catechol pharmacophores and enables efficient bidentate metal‑chelation within the integrase active site [1]. Further optimization of the 2,3‑dihydroxybenzamide core yielded compound 5p with IC₅₀ = 5 μM and > 40‑fold selectivity for strand‑transfer over 3′‑processing [1].

Integrase strand-transfer inhibition
Reported
IC50 35 μM (5a) vs >100 μM (salicylate analog 3a)
Supports integrase inhibition assay context
Cell-free enzymatic assay; >2.8-fold reported inhibition difference
HIV-1 integrase strand transfer inhibition scaffold hopping

Fe(III) Chelation Stability vs. Clinical Chelators

The model compound N,N‑dimethyl‑2,3‑dihydroxybenzamide (DMB), which retains the identical catechol‑amide coordination unit as 2,3‑dihydroxybenzamide, exhibits a cumulative formation constant log β₃ = 40.2 for Fe(III), placing it above the clinically used chelators deferiprone (log β₃ = 37.2), EDTA (log β₃ = 25.1), and the hexadentate siderophore desferrioxamine (log β₃ = 30.6) in the same comparative potentiometric/spectrophotometric study [1]. The pFe³⁺ value (pFe = –log[Fe³⁺] at total [Fe] = 10⁻⁶ M, [ligand] = 10⁻⁵ M, pH 7.4) for DMB is 15, confirming effective scavenging of free ferric ion despite its bidentate coordination mode [1].

Fe(III) chelation stability
Reported
log β3 = 40.2 for DMB model compound
Reported thermodynamic Fe(III) affinity context
Potentiometric titration; DMB retains catechol-amide coordination unit
iron chelation stability constant siderophore mimic

Metabolic Fate – Differentiation from Gentisamide In Vivo

In a controlled in vivo murine study, administration of salicylamide (2 or 4 mmol kg⁻¹) resulted in urinary excretion of 2,3‑dihydroxybenzamide and its glucuronide/sulfate conjugates accounting for 18 % of total salicylamide metabolites, identified and quantified for the first time by HPLC [1]. The regioisomeric metabolite gentisamide (2,5‑dihydroxybenzamide) was also detected; however, the 18 % contribution of the 3‑hydroxylation product (2,3‑dihydroxybenzamide) establishes it as a major, distinct metabolic route that was previously underestimated due to chromatographic co‑elution with salicylamide glucuronide [1].

Metabolic fate in vivo
Reported
18% of total urinary salicylamide metabolites
Supports metabolite identification context
Mouse model; co-elutes with salicylamide glucuronide under standard HPLC
drug metabolism salicylamide hydroxylation regioisomeric metabolite

mPGES-1 Inhibitory Potency vs. Sulfonamide Isostere

A small library of 2,3‑dihydroxybenzamide‑based compounds was designed using virtual fragment growing and evaluated for microsomal prostaglandin E₂ synthase‑1 (mPGES‑1) inhibition. Several 2,3‑dihydroxybenzamide derivatives achieved inhibitory activity in the micromolar range [1]. When the 2,3‑dihydroxybenzamide moiety was subsequently replaced by an N‑(2,3‑dihydroxyphenyl)sulfonamide isostere, the most potent compound (6) reached IC₅₀ = 0.53 μM, demonstrating that while the catechol‑amide core provides a viable starting scaffold for mPGES‑1 inhibition, further structural elaboration is required to achieve sub‑micromolar potency [1].

mPGES-1 inhibition
Reported
Micromolar range vs sulfonamide isostere IC50 0.53 μM
Supports fragment-based SAR context
Cell-free assay; scaffold morphing required for sub-micromolar activity
mPGES-1 anti-inflammatory fragment optimization

Ribonucleotide Reductase Inhibition vs. Salicylhydroxamic Acid

In the patent literature, 2,3‑dihydroxybenzohydroxamic acid—a close hydroxamic acid analog of 2,3‑dihydroxybenzamide—exhibited a marked selectivity for inhibiting DNA synthesis that was greater than the inhibition produced by salicylhydroxamic acid, the mono‑hydroxy comparator [1]. This differential activity highlights the functional advantage of the vicinal dihydroxy (catechol) substitution pattern over a single ortho‑hydroxy group for ribonucleotide reductase inhibition, providing class‑level evidence that the 2,3‑dihydroxybenzamide core is a privileged motif for targeting this enzyme class [1].

Ribonucleotide reductase inhibition
Class-level
Qualitatively greater DNA synthesis inhibition vs salicylhydroxamic acid
Supports class-level screening context
Patent literature; exact IC50 values not disclosed
ribonucleotide reductase anticancer DNA synthesis inhibition

Siderophore-Mimetic Drug Delivery vs. Unmodified Ampicillin

The synthetic enterobactin mimic TRENCAM, which incorporates three 2,3‑dihydroxybenzamide units, was conjugated to ampicillin (TC‑Amp) and tested against Gram‑negative pathogens including Salmonella enterica serovar Typhimurium, Pseudomonas aeruginosa, and Escherichia coli. TC‑Amp displayed markedly enhanced antibacterial activity compared to unmodified ampicillin, attributed to active transport through outer‑membrane siderophore receptors (FepA and IroN) [1]. The TC‑Amp conjugate achieved potency comparable to the FDA‑approved siderophore‑antibiotic conjugate cefiderocol against multiple ESKAPE pathogens, demonstrating that the 2,3‑dihydroxybenzamide catechol‑amide unit is a critical recognition element for TonB‑dependent transporter‑mediated uptake [1].

Siderophore-antibiotic conjugate
Reported
TC-Amp markedly enhanced vs unmodified ampicillin
Supports siderophore-conjugate context
Gram-negative ESKAPE panel; TonB-dependent transport mechanism
siderophore-antibiotic conjugate Gram-negative outer membrane transport

Validated Application Scenarios Based on Quantitative Evidence


HIV-1 Integrase Inhibitor Lead Discovery

2,3‑Dihydroxybenzamide serves as the starting scaffold for structure‑guided optimization of HIV‑1 integrase strand‑transfer inhibitors. As shown in Section 3, the unsubstituted core already delivers IC₅₀ = 35 μM against strand‑transfer, which is >2.8‑fold more potent than salicylate‑only analogs, and further derivatization (e.g., 5p) reduces IC₅₀ to 5 μM with >40‑fold selectivity over 3′‑processing [1]. Procurement of high‑purity 2,3‑dihydroxybenzamide is required for analog synthesis and structure‑activity relationship (SAR) exploration at the carboxamide and C5 positions.

Synthetic Siderophore Conjugates for Antibiotic Delivery

As the monomeric catechol‑amide recognition unit, 2,3‑dihydroxybenzamide is indispensable for building triscatecholate siderophore mimics such as TRENCAM and MECAM. TRENCAM‑ampicillin conjugates achieve antibacterial potency comparable to cefiderocol against Gram‑negative ESKAPE pathogens by hijacking TonB‑dependent iron‑transport pathways, an effect that is abolished if the 2,3‑dihydroxybenzamide unit is replaced by non‑catechol benzamides [1]. This scenario is directly supported by the iron chelation superiority (log β₃ = 40.2 for DMB model compound) and the microbiological activity data presented in Section 3.

Analytical Reference Standard for Drug Metabolism Studies

In pharmacokinetic and drug metabolism investigations involving salicylamide as a probe substrate, authentic 2,3‑dihydroxybenzamide is required as an analytical reference standard to accurately identify and quantify the 3‑hydroxylation metabolite, which constitutes 18 % of urinary metabolites and co‑elutes with salicylamide glucuronide under conventional HPLC conditions [1]. The 2,5‑dihydroxybenzamide regioisomer (gentisamide) cannot serve as a substitute because it represents a different hydroxylation pathway with distinct chromatographic behavior and biological significance.

Fragment-Based mPGES-1 Inhibitor Discovery

2,3‑Dihydroxybenzamide has been computationally identified and experimentally validated as a fragment hit for microsomal prostaglandin E₂ synthase‑1 (mPGES‑1) inhibition, with derivatives demonstrating micromolar IC₅₀ values [1]. The scaffold can be employed as a starting point for fragment growing, with the sulfonamide analog (IC₅₀ = 0.53 μM) serving as a benchmark for SAR progression. This use case flows directly from the direct comparative data in Section 3 showing the potency gap between the benzamide and sulfonamide series.

Application
Selection Property
Validation Focus
HIV-1 integrase strand-transfer studies
Catechol-amide scaffold reactivity
Integrase inhibition assay context
Siderophore-mimetic conjugate design
Fe(III) chelation motif identity
Outer-membrane transport assay context
Drug metabolism reference studies
Regioisomeric standard identity
Chromatographic separation context
mPGES-1 fragment-based studies
Catechol pharmacophore scaffold
SAR progression context
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